2,4-Dimethylacetophenone

Description

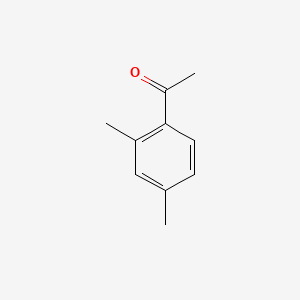

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDSKVWQTONQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058997 | |

| Record name | 1-(2,4-Dimethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow oily liquid with a sweet, floral, woody, minty odour | |

| Record name | 2,4-Dimethylacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/765/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

117.00 to 118.00 °C. @ 18.00 mm Hg | |

| Record name | 2',4'-Dimethylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 2,4-Dimethylacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/765/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.993-0.999 | |

| Record name | 2,4-Dimethylacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/765/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

89-74-7 | |

| Record name | 2′,4′-Dimethylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Dimethylacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2,4-dimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2,4-Dimethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-dimethylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',4'-DIMETHYLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K29ME27YA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2',4'-Dimethylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethylacetophenone: Chemical Properties, Synthesis, and Spectroscopic Analysis

This technical guide provides a comprehensive overview of 2,4-dimethylacetophenone, a versatile aromatic ketone. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the core chemical properties, a detailed synthesis protocol with mechanistic insights, and a thorough analysis of its spectroscopic data. The information presented herein is curated to provide not only factual data but also field-proven insights to support your research and development endeavors.

Introduction and Overview

This compound, also known as 4-acetyl-m-xylene, is an aromatic organic compound belonging to the alkyl-phenyl ketone class.[1][2] It is characterized by an acetophenone core with two methyl groups substituted at positions 2 and 4 of the benzene ring.[3] This compound typically presents as a colorless to pale yellow liquid with a distinct sweet, floral, and somewhat woody odor, which has led to its use in the fragrance and flavor industries.[3][4][5][6][7] Beyond its sensory applications, this compound serves as a valuable intermediate in organic synthesis and as a research chemical.[3][5] Its utility in synthetic chemistry stems from the reactivity of the ketone functional group and the substituted aromatic ring.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in various experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | 1-(2,4-dimethylphenyl)ethanone | [4][8][9] |

| Synonyms | 2',4'-Dimethylacetophenone, 4-Acetyl-m-xylene, Methyl 2,4-dimethylphenyl ketone | [3][4][8][9] |

| CAS Number | 89-74-7 | [3][4][8][9][10][11][12] |

| Molecular Formula | C₁₀H₁₂O | [4][8][9][10][12] |

| Molecular Weight | 148.20 g/mol | [4][10][11][12] |

| Appearance | Colorless to slightly yellow oily liquid | [4][7] |

| Odor | Sweet, floral, woody, minty | [4][5][6][7] |

| Boiling Point | 117-118 °C at 18 mmHg | [4][5][10][13] |

| Density | 0.997 g/mL at 25 °C | [5][10][13] |

| Refractive Index | 1.532-1.536 at 20 °C | [4][5][6][13] |

| Solubility | Insoluble in water; soluble in organic solvents and oils | [3][4][7] |

| Flash Point | 100 °C (212 °F) | [10][11] |

Molecular Structure

The structure of this compound features a benzene ring substituted with an acetyl group at position 1, and two methyl groups at positions 2 and 4. The presence of these functional groups dictates its chemical reactivity and spectroscopic properties.

References

- 1. spectrabase.com [spectrabase.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2',4'-Dimethylacetophenone(89-74-7) MS spectrum [chemicalbook.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. 2',4'-Dimethylacetophenone(89-74-7) 13C NMR spectrum [chemicalbook.com]

- 6. 2',4'-Dimethylacetophenone(89-74-7) 1H NMR spectrum [chemicalbook.com]

- 7. 3',4'-Dimethylacetophenone(3637-01-2) 1H NMR spectrum [chemicalbook.com]

- 8. 2',5'-DIMETHYLACETOPHENONE(2142-73-6) 13C NMR spectrum [chemicalbook.com]

- 9. app.studyraid.com [app.studyraid.com]

- 10. 2',5'-DIMETHYLACETOPHENONE(2142-73-6) 1H NMR spectrum [chemicalbook.com]

- 11. 2',4'-Dimethylacetophenone(89-74-7) IR Spectrum [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. This compound | C10H12O | CID 6985 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Dimethylacetophenone (CAS 89-74-7)

This guide provides a comprehensive technical overview of 2,4-dimethylacetophenone, a versatile aromatic ketone. Designed for researchers, scientists, and professionals in drug development, this document delves into its synthesis, structural elucidation, and diverse applications, grounding all claims in established scientific literature.

Introduction: Understanding this compound

2',4'-Dimethylacetophenone, also known as 4-acetyl-m-xylene, is an organic compound classified as an alkyl-phenyl ketone.[1] It consists of an acetophenone core with two methyl groups substituted at positions 2 and 4 of the benzene ring.[2] This substitution pattern dictates its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.[2][3] While it has established uses as a flavoring agent and in the fragrance industry due to its sweet, floral, and woody odor, its utility extends to more technical applications, including roles as a photoinitiator in polymerization processes and as a phytotoxic agent, highlighting its potential in agricultural and materials science.[2][4][5][6]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical research. The properties of this compound are well-documented, providing a reliable basis for its use in experimental design.

Physical and Chemical Properties

The compound is a colorless to pale yellow oily liquid under standard conditions.[2][4][7] Its key physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 89-74-7 | [5][8] |

| Molecular Formula | C₁₀H₁₂O | [5][8] |

| Molecular Weight | 148.20 g/mol | [8][9] |

| Appearance | Colorless to slightly yellow oily liquid | [4][10] |

| Density | 0.997 g/mL at 25 °C | [5] |

| Boiling Point | 117-118 °C at 18 mm Hg | [4][5] |

| Flash Point | 100 °C (212 °F) - closed cup | [5][9] |

| Refractive Index | 1.532 - 1.536 at 20 °C | [4][7] |

| Solubility | Insoluble in water; soluble in organic solvents and oils | [4][10] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is crucial for verifying the identity and purity of this compound. Below is a summary of its characteristic spectral data.

¹H NMR Spectroscopy: Proton NMR provides unambiguous information about the hydrogen environment in the molecule. The spectrum of this compound shows distinct signals for the three methyl groups and the aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.50 | d | 1H | Aromatic H (ortho to C=O) |

| ~7.10 | s | 1H | Aromatic H (ortho to two -CH₃) |

| ~7.05 | d | 1H | Aromatic H (meta to C=O) |

| ~2.55 | s | 3H | Acetyl group (-COCH₃) |

| ~2.45 | s | 3H | Methyl group (-CH₃) |

| ~2.30 | s | 3H | Methyl group (-CH₃) |

| (Solvent: CDCl₃; Reference: TMS. Note: Exact chemical shifts can vary slightly based on solvent and instrument.)[11][12] |

¹³C NMR Spectroscopy: Carbon NMR complements the proton data by detailing the carbon skeleton.

| Chemical Shift (δ) ppm | Assignment |

| ~200 | Carbonyl Carbon (C=O) |

| ~139-140 | Aromatic C (quaternary, substituted) |

| ~135-136 | Aromatic C (quaternary, substituted) |

| ~132-133 | Aromatic C-H |

| ~129-130 | Aromatic C-H |

| ~126-127 | Aromatic C-H |

| ~29-30 | Acetyl Methyl Carbon (-COCH₃) |

| ~21-22 | Aromatic Methyl Carbon (-CH₃) |

| ~19-20 | Aromatic Methyl Carbon (-CH₃) |

Mass Spectrometry (GC-MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

| m/z | Relative Intensity | Assignment |

| 148 | ~40% | Molecular Ion [M]⁺ |

| 133 | 100% | [M - CH₃]⁺ (Base Peak) |

| 105 | ~55% | [M - CH₃ - CO]⁺ or [C₆H₃(CH₃)₂]⁺ |

| 77 | ~22% | [C₆H₅]⁺ |

Synthesis Pathway: Friedel-Crafts Acylation

The most common and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of m-xylene with acetyl chloride or acetic anhydride.[10][13] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[14]

The choice of m-xylene as the starting material is critical. The two methyl groups are ortho, para-directing. Acylation at the position para to one methyl group and ortho to the other (the 4-position) is sterically favored and electronically activated, leading to the desired 2,4-isomer as the major product.

Reaction Mechanism

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism.

Caption: Mechanism of Friedel-Crafts Acylation.

Laboratory Synthesis Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

m-Xylene (anhydrous)

-

Acetyl chloride (or acetic anhydride)

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous, reaction solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Reagent Charging: In an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Acylating Agent: Add a solution of acetyl chloride (1.0 eq) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Addition of m-Xylene: Following the formation of the acylium ion complex, add m-xylene (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 5% NaHCO₃ solution, and brine.

-

Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield pure this compound.[15]

Caption: Synthesis and Purification Workflow.

Applications in Scientific Research

The utility of this compound extends beyond its role as a simple aromatic compound, finding applications in diverse areas of chemical and biological research.

-

Intermediate in Organic Synthesis: Its ketone functionality and substituted aromatic ring make it a valuable building block for more complex molecules.[2] The carbonyl group can undergo a wide range of reactions, including reduction to an alcohol, reductive amination to form amines, and aldol condensations. These transformations are fundamental in the synthesis of pharmaceutical intermediates and other fine chemicals. A study in Bioorganic & Medicinal Chemistry reported its use in the construction of a chemical library for discovering inhibitors of adult T-cell leukemia cell proliferation.[9]

-

Phytotoxic and Herbicidal Research: Recent studies have identified this compound as a phytotoxic compound.[6] Research published in the International Journal of Environmental Research and Public Health showed that it can inhibit the germination and growth of certain plant species.[6] This discovery opens avenues for its investigation as a potential bioagent in weed control, offering a simple chemical structure that could form the basis for new, more environmentally benign herbicides.[6]

-

Flavor and Fragrance Science: It is recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and has been used as a flavoring agent in food products.[4][16] Its unique scent profile also makes it useful in perfume compositions.[3][5] For drug development professionals, understanding these organoleptic properties can be relevant for the formulation of oral medications, where taste-masking is a significant challenge.

-

Analytical Chemistry: this compound serves as a useful research chemical in analytical applications. For instance, it has been used as a standard in gas chromatography to detect specific aromas in tobacco compounds.[3][5]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Hazards: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[17] It is harmful if swallowed or inhaled.[13]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a fume hood. Wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[9][17]

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials. The recommended storage temperature is below +30°C.[5][18] It is classified as a combustible liquid.[9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 89-74-7) is a well-characterized aromatic ketone with significant utility for researchers in organic synthesis, medicinal chemistry, and agricultural science. Its straightforward synthesis via Friedel-Crafts acylation, combined with its versatile reactivity, makes it an important molecular scaffold. A thorough understanding of its physicochemical properties, spectroscopic signatures, and safety protocols, as detailed in this guide, is crucial for its effective and safe application in a research and development setting.

References

- 1. Showing Compound 2',4'-Dimethylacetophenone (FDB008866) - FooDB [foodb.ca]

- 2. CAS 89-74-7: 2′,4′-Dimethylacetophenone | CymitQuimica [cymitquimica.com]

- 3. 2',4'-Dimethylacetophenone | 89-74-7 [chemicalbook.com]

- 4. This compound | C10H12O | CID 6985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2',4'-Dimethylacetophenone CAS#: 89-74-7 [m.chemicalbook.com]

- 6. Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2',4'-dimethyl acetophenone, 89-74-7 [thegoodscentscompany.com]

- 8. scbt.com [scbt.com]

- 9. 2′,4′-二甲基苯乙酮 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. 2',4'-Dimethylacetophenone(89-74-7) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. chembk.com [chembk.com]

- 14. beyondbenign.org [beyondbenign.org]

- 15. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 16. femaflavor.org [femaflavor.org]

- 17. synquestlabs.com [synquestlabs.com]

- 18. echemi.com [echemi.com]

synthesis of 2,4-Dimethylacetophenone from m-xylene

An In-depth Technical Guide to the Synthesis of 2,4-Dimethylacetophenone from m-Xylene

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable ketone used as an intermediate in organic synthesis and as a component in the fragrance industry.[1] The primary focus is on the electrophilic aromatic substitution via the Friedel-Crafts acylation of m-xylene. This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, discusses process optimization, and outlines critical safety considerations. It is intended for an audience of researchers, chemists, and professionals in drug development and chemical manufacturing who require a robust and reproducible synthetic method.

Introduction and Strategic Importance

This compound (also known as 4-acetyl-m-xylene) is an aromatic ketone characterized by a colorless to pale yellow liquid appearance and a sweet, floral, and woody odor.[1][2][3] Its utility spans multiple domains, from being a key building block for more complex molecules in the pharmaceutical industry to its application as a fragrance agent in consumer products like soaps, detergents, and room sprays.[1][4]

The most direct and industrially scalable method for its preparation is the Friedel-Crafts acylation of m-xylene with an acylating agent such as acetyl chloride.[3][5] This reaction, first discovered by Charles Friedel and James Mason Crafts in 1877, remains a cornerstone of synthetic organic chemistry for attaching acyl substituents to an aromatic ring.[6] This guide offers an in-depth examination of this critical transformation.

The Underlying Chemistry: Friedel-Crafts Acylation Mechanism

The synthesis of this compound from m-xylene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[7] The core of this process involves the generation of a potent electrophile, the acylium ion, which then attacks the electron-rich m-xylene ring.

Generation of the Acylium Ion Electrophile

The reaction is initiated by the interaction between the acylating agent (acetyl chloride, CH₃COCl) and a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of acetyl chloride, polarizing the carbon-chlorine bond. This complex then cleaves to form a resonance-stabilized acylium ion (CH₃CO⁺) and the tetrachloroaluminate anion (AlCl₄⁻).[6][7] The acylium ion is the highly reactive electrophile that drives the substitution.

Electrophilic Attack and Regioselectivity

The m-xylene (1,3-dimethylbenzene) molecule possesses two methyl groups, which are activating and ortho-, para-directing substituents on the aromatic ring. This means they increase the nucleophilicity of the ring and direct the incoming electrophile to specific positions. The positions available for substitution are C2, C4, C5, and C6.

-

Positions 4 and 6: These positions are the most favored. They are ortho to one methyl group and para to the other, receiving strong electronic activation from both.

-

Position 2: This position is ortho to both methyl groups. While electronically activated, it is significantly sterically hindered, making it a less favorable site for attack.

-

Position 5: This position is meta to both methyl groups and is therefore the least electronically activated position.

Consequently, the Friedel-Crafts acylation of m-xylene proceeds with high regioselectivity, yielding almost exclusively the 2,4-disubstituted product.[8][9]

Re-aromatization

The attack of the m-xylene π-electron system on the acylium ion forms a carbocation intermediate known as an arenium ion or σ-complex.[7] Aromaticity is then restored when a base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new acetyl group. This step regenerates the AlCl₃ catalyst and produces hydrogen chloride (HCl) as a byproduct.[10]

However, the product, this compound, is a ketone. The Lewis basic oxygen atom of the ketone's carbonyl group readily forms a stable complex with the Lewis acidic AlCl₃ catalyst. For this reason, a stoichiometric amount (at least one full equivalent) of the catalyst is required to drive the reaction to completion.[11][12] This complex is later decomposed during the aqueous work-up.

Mechanism Visualization

Caption: The three-step mechanism of Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound. All operations involving corrosive or volatile reagents must be performed in a certified chemical fume hood.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 14.7 g | 0.11 | Corrosive, water-sensitive. Handle quickly. |

| Acetyl Chloride | CH₃COCl | 78.50 | 7.8 mL (8.6 g) | 0.11 | Corrosive, lachrymator. |

| m-Xylene | C₈H₁₀ | 106.17 | 12.3 mL (10.6 g) | 0.10 | Flammable. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Anhydrous grade. Suspected carcinogen. |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~30 mL | - | For preparing 5% HCl solution. Corrosive. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | For saturated aqueous solution. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | Drying agent. |

Equipment

-

250 mL three-neck round-bottom flask

-

125 mL pressure-equalizing addition funnel

-

Reflux condenser with a drying tube (CaCl₂)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

500 mL separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Experimental Workflow

Caption: Step-by-step workflow for synthesis and purification.

Step-by-Step Procedure

-

Reaction Setup: Assemble the dry 250 mL three-neck round-bottom flask with a magnetic stir bar, the addition funnel, and the reflux condenser. Ensure all joints are properly sealed. Equip the condenser with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Catalyst Suspension: In the fume hood, carefully weigh 14.7 g (0.11 mol) of anhydrous aluminum chloride and add it to the reaction flask. Immediately add 50 mL of anhydrous dichloromethane. Begin stirring to create a suspension.

-

Reagent Addition: Add 7.8 mL (0.11 mol) of acetyl chloride to the addition funnel. Place the reaction flask in an ice-water bath and allow it to cool to 0-5 °C.

-

Acylium Ion Formation: Add the acetyl chloride dropwise to the stirred AlCl₃ suspension over 15-20 minutes. The rate of addition should be controlled to maintain the internal temperature below 10 °C. The formation of the acylium ion complex is exothermic.[10]

-

Substrate Addition: After the acetyl chloride addition is complete, add 12.3 mL (0.10 mol) of m-xylene to the same addition funnel. Add the m-xylene dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Completion: Once the m-xylene addition is finished, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Quench: Prepare a beaker with approximately 100 g of crushed ice and 20 mL of concentrated hydrochloric acid. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice-acid mixture. This highly exothermic step decomposes the aluminum chloride-ketone complex and should be performed with caution in the fume hood.[13]

-

Isolation: Transfer the entire mixture to a 500 mL separatory funnel. Add an additional 50 mL of DCM to the reaction flask to rinse any remaining residue and add this to the separatory funnel. Shake the funnel, venting frequently, and allow the layers to separate.

-

Washing: Drain the lower organic (DCM) layer. Extract the aqueous layer once more with 25 mL of DCM. Combine the organic extracts and wash them sequentially with:

-

50 mL of 5% HCl solution

-

50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution)

-

50 mL of brine (saturated NaCl solution)

-

-

Drying and Solvent Removal: Drain the washed organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane. A yellowish oily crude product should remain.

-

Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 117-118 °C at 18 mmHg.[2][4] The final product should be a clear, colorless to slightly yellow liquid.

Product Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-(2,4-dimethylphenyl)ethanone | [2] |

| CAS Number | 89-74-7 | [2][14] |

| Molecular Formula | C₁₀H₁₂O | [2][14] |

| Molecular Weight | 148.20 g/mol | [2][14] |

| Boiling Point | ~228 °C (atm), 117-118 °C @ 18 mmHg | [3][4] |

| Density | ~0.997 g/mL at 25 °C | [4] |

| Refractive Index | ~1.535 at 20 °C | [4] |

Spectroscopic Data

-

¹H NMR (CDCl₃): Expected signals include two singlets for the aromatic methyl groups (around δ 2.3-2.5 ppm), a singlet for the acetyl methyl group (around δ 2.5-2.6 ppm), and signals for the three aromatic protons in the range of δ 7.0-7.6 ppm.[15][16]

-

IR Spectroscopy: Key peaks will include a strong absorption for the C=O (ketone) stretch around 1680-1690 cm⁻¹, C-H stretches for aromatic and aliphatic protons, and C=C stretches for the aromatic ring.

-

Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 148, and a prominent base peak at m/z = 133 corresponding to the loss of a methyl group ([M-15]⁺).[2]

Safety and Troubleshooting

Critical Safety Precautions

-

Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. It can cause severe skin and respiratory burns. Always handle in a fume hood with appropriate PPE (gloves, safety goggles, lab coat).[10][13]

-

Acetyl Chloride (CH₃COCl): Corrosive, a lachrymator (causes tearing), and reacts with water. Must be handled in a fume hood.[13][17]

-

Dichloromethane (CH₂Cl₂): A suspected carcinogen and volatile solvent. Minimize inhalation and skin contact.[13]

-

Work-up: The quenching of the reaction is highly exothermic and releases HCl gas. Perform this step slowly and in a well-ventilated fume hood, preferably in an ice bath.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | Moisture in reagents or glassware. | Ensure all glassware is oven-dried. Use anhydrous grade solvents and freshly opened, high-purity AlCl₃.[13] |

| Inactive catalyst. | Use a fresh, unopened container of anhydrous AlCl₃. | |

| Sub-optimal temperature control. | Maintain low temperature (0-10 °C) during reagent addition to prevent side reactions. | |

| Formation of Byproducts | Reaction temperature too high. | Adhere to strict temperature control throughout the addition steps. |

| Incorrect stoichiometry. | Use a slight excess of the Lewis acid and acylating agent relative to the aromatic substrate. | |

| Difficult Work-up | Emulsion formation during washing. | Add brine (saturated NaCl solution) to help break the emulsion. |

Conclusion

The Friedel-Crafts acylation of m-xylene is an efficient and highly regioselective method for the synthesis of this compound. A thorough understanding of the reaction mechanism, particularly the role of the Lewis acid catalyst and the directing effects of the alkyl substituents, is paramount for success. By adhering to strict anhydrous conditions, maintaining careful temperature control, and following a robust work-up and purification procedure, this synthesis can be reliably performed to yield a high-purity product suitable for further research and development applications.

References

- 1. CAS 89-74-7: 2′,4′-Dimethylacetophenone | CymitQuimica [cymitquimica.com]

- 2. This compound | C10H12O | CID 6985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2',4'-Dimethylacetophenone | 89-74-7 [chemicalbook.com]

- 5. capuchem.ca [capuchem.ca]

- 6. 傅-克酰基化反应 [sigmaaldrich.cn]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. Solved 13.37 Friedel-Crafts acylation of the individual | Chegg.com [chegg.com]

- 9. m.youtube.com [m.youtube.com]

- 10. websites.umich.edu [websites.umich.edu]

- 11. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 12. Friedel-Crafts Acylation [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. Ethanone, 1-(2,4-dimethylphenyl)- [webbook.nist.gov]

- 15. 2',4'-Dimethylacetophenone(89-74-7) 1H NMR spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

A Spectroscopic Guide to 2,4-Dimethylacetophenone: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry

Introduction

In the landscape of chemical analysis and drug development, the unambiguous identification and structural elucidation of organic molecules are paramount. Spectroscopic techniques serve as the cornerstone of this endeavor, providing a detailed fingerprint of a molecule's architecture. This guide offers an in-depth technical exploration of the spectroscopic data for 2,4-Dimethylacetophenone (C₁₀H₁₂O), an aromatic ketone.[1][2] By dissecting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its key spectral features. This document moves beyond a simple data repository, delving into the causal relationships between the molecular structure of this compound and its spectroscopic output, thereby offering field-proven insights into spectral interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) spectroscopy is a powerful technique for determining the number of different types of protons in a molecule and their connectivity. The spectrum of this compound in deuterated chloroform (CDCl₃) reveals a distinct set of signals, each corresponding to a unique proton environment.[3]

Experimental Protocol: ¹H NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then placed in an NMR tube and analyzed using a high-field NMR spectrometer (e.g., 300 or 500 MHz). The resulting free induction decay (FID) is Fourier transformed to produce the ¹H NMR spectrum.

Data and Interpretation

The ¹H NMR spectrum is characterized by signals in both the aromatic and aliphatic regions. The electron-donating nature of the two methyl groups and the electron-withdrawing effect of the acetyl group create a specific pattern of chemical shifts for the aromatic protons.

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| ~7.6 | 1H | Doublet | H-6 |

| ~7.0 | 1H | Doublet | H-5 |

| ~7.0 | 1H | Singlet | H-3 |

| 2.51 | 3H | Singlet | Acetyl CH₃ |

| 2.45 | 3H | Singlet | C-4 CH₃ |

| 2.35 | 3H | Singlet | C-2 CH₃ |

Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

The downfield signal at approximately 7.6 ppm corresponds to the proton at position 6 (H-6), which is deshielded by the adjacent electron-withdrawing carbonyl group. The protons at positions 3 and 5 are found further upfield. The three singlet signals in the aliphatic region correspond to the three methyl groups. The acetyl methyl protons are the most deshielded of the three due to the proximity of the carbonyl group.

Caption: ¹H NMR assignments for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.[4]

Experimental Protocol: ¹³C NMR Spectroscopy

Similar to ¹H NMR, a concentrated solution of the compound in a deuterated solvent is prepared. A ¹³C NMR spectrum is then acquired, often using broadband proton decoupling to simplify the spectrum to a series of single lines for each carbon.

Data and Interpretation

The ¹³C NMR spectrum of this compound shows ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~201 | C=O |

| ~142 | C-4 |

| ~138 | C-2 |

| ~135 | C-1 |

| ~132 | C-6 |

| ~129 | C-5 |

| ~126 | C-3 |

| ~29 | Acetyl CH₃ |

| ~21 | C-4 CH₃ |

| ~21 | C-2 CH₃ |

Note: The signals for the two aromatic methyl carbons may overlap.

The carbonyl carbon of the acetyl group appears significantly downfield (around 201 ppm) due to the strong deshielding effect of the oxygen atom. The quaternary aromatic carbons (C-1, C-2, and C-4) are also found at lower field compared to the protonated aromatic carbons. The methyl carbons appear in the upfield region of the spectrum.

Caption: ¹³C NMR assignments for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the carbonyl group and the aromatic ring.[2][5]

Experimental Protocol: IR Spectroscopy

An IR spectrum can be obtained using various techniques. For a liquid sample like this compound, a common method is to place a thin film of the liquid between two salt plates (e.g., NaCl or KBr) and analyze it using an FTIR spectrometer.

Data and Interpretation

The key absorption bands in the IR spectrum of this compound are indicative of its molecular structure.

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3000-3100 | Medium | Aromatic C-H Stretch |

| ~2850-3000 | Medium | Aliphatic C-H Stretch |

| ~1685 | Strong | C=O (Aryl Ketone) Stretch |

| ~1610, ~1450 | Medium-Strong | Aromatic C=C Stretch |

The most prominent feature in the IR spectrum is the strong absorption band around 1685 cm⁻¹, which is characteristic of the C=O stretching vibration of an aryl ketone. The conjugation of the carbonyl group with the aromatic ring lowers the frequency compared to a simple aliphatic ketone. The absorptions in the 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ regions correspond to the C-H stretching vibrations of the aromatic ring and the methyl groups, respectively. The bands around 1610 and 1450 cm⁻¹ are due to the C=C stretching vibrations within the aromatic ring.

References

- 1. This compound | C10H12O | CID 6985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanone, 1-(2,4-dimethylphenyl)- [webbook.nist.gov]

- 3. 2',4'-Dimethylacetophenone(89-74-7) 1H NMR spectrum [chemicalbook.com]

- 4. 2',4'-Dimethylacetophenone(89-74-7) 13C NMR spectrum [chemicalbook.com]

- 5. 2',4'-Dimethylacetophenone(89-74-7) IR Spectrum [chemicalbook.com]

The Multifaceted Biological Landscape of 2,4-Dimethylacetophenone and Its Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the biological activities of 2,4-dimethylacetophenone and its structurally diverse derivatives. While this compound itself is a well-characterized aromatic ketone, its true pharmacological potential is unlocked through chemical modifications that yield a rich library of compounds with significant antimicrobial, antifungal, antioxidant, anti-inflammatory, and cytotoxic properties. This document synthesizes current research to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships that govern the efficacy of these compounds, present key quantitative data, and provide detailed experimental protocols for their biological evaluation. The aim is to equip researchers with the foundational knowledge and practical methodologies required to explore this promising class of molecules for therapeutic applications.

Introduction to this compound: The Core Moiety

This compound, also known as 4-acetyl-m-xylene, is an aromatic ketone with the chemical formula C₁₀H₁₂O.[1][2] It presents as a colorless to slightly yellow oily liquid with a characteristic sweet, floral, and woody odor.[3] While its primary commercial application has been in the fragrance and flavor industries,[3] its chemical scaffold serves as a versatile starting point for the synthesis of a multitude of derivatives with potent biological activities.

Chemical and Physical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | [1][2] |

| Molecular Weight | 148.20 g/mol | [1][2] |

| CAS Number | 89-74-7 | [2] |

| Boiling Point | 117-118 °C at 18 mm Hg | [3] |

| Density | 0.997 g/mL at 25 °C | [3] |

| IUPAC Name | 1-(2,4-dimethylphenyl)ethanone | [1] |

The true pharmacological interest lies not in the parent molecule but in the diverse functionalities that can be introduced to its structure. The presence of a reactive acetyl group and an aromatic ring allows for a wide range of chemical modifications, leading to the generation of derivatives such as chalcones, Schiff bases, and semicarbazones, each exhibiting a unique biological profile.

Antimicrobial and Antifungal Activities: A Broad Spectrum of Action

Derivatives of this compound have demonstrated significant potential as antimicrobial and antifungal agents. The introduction of specific pharmacophores can lead to compounds with potent activity against a range of pathogens, including multidrug-resistant strains.

Mechanism of Action

The antimicrobial and antifungal activity of acetophenone derivatives, particularly chalcones, is often attributed to the presence of an α,β-unsaturated keto function.[4] This reactive enone moiety can undergo conjugate addition with nucleophilic groups, such as the thiol groups of essential enzymes or proteins within the microbial cell, leading to their inactivation and subsequent cell death.

Key Derivatives and Their Efficacy

Chalcones: These derivatives, formed by the Claisen-Schmidt condensation of an acetophenone with an aldehyde, are a major class of bioactive compounds.[4] Their antimicrobial activity is influenced by the substitution pattern on both aromatic rings.

Schiff Bases: Formed by the condensation of the keto group of acetophenone derivatives with a primary amine, Schiff bases have shown significant antimicrobial properties.[5][6] The imine or azomethine group (-C=N-) is a crucial pharmacophore in these compounds.

Semicarbazones: These compounds, derived from the reaction of acetophenones with semicarbazide, also exhibit a wide spectrum of antibacterial and antifungal activities.[7]

Illustrative Data on Antimicrobial Activity:

| Derivative Class | Target Organism | Activity (MIC/Zone of Inhibition) | Reference |

| Chalcones | Staphylococcus aureus | MIC values can be as low as 471µg/ml for certain derivatives.[8] | [8][9] |

| Chalcones | Escherichia coli | Varies depending on substitution. | [10] |

| Schiff Bases | Aspergillus niger, Candida albicans | Good antifungal activity observed. | [11] |

| Schiff Bases | Various pathogenic bacteria and fungi | Significant antimicrobial activities reported.[5] | [5] |

Antioxidant Properties: Scavenging Free Radicals

Many derivatives of this compound, particularly those incorporating hydroxyl and methoxy groups, exhibit potent antioxidant activity. This is primarily due to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[7]

Mechanism of Action

The antioxidant capacity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[7][12] In this assay, the antioxidant compound reduces the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. The presence of phenolic hydroxyl groups significantly enhances the radical scavenging activity.[12]

Structure-Activity Relationship

Studies have shown that the position and number of hydroxyl groups on the aromatic rings of chalcone and semicarbazone derivatives are critical for their antioxidant potential. For instance, the presence of a hydroxyl group on the acetophenone moiety and a methoxy group on the aldehydic moiety of a chalcone semicarbazone was found to result in the highest scavenger activity.[7]

Quantitative Antioxidant Activity Data (DPPH Assay):

| Compound | IC50 Value | Reference |

| 2,4-Dihydroxyacetophenone benzoylhydrazone | Potent radical scavenger | [12] |

| Butylated para hydroxyl benzylidene phenyl semicarbazone (7a) | 12.27 µM | [7] |

| Chalcone Semicarbazones (various substitutions) | Varies, with hydroxyl and methoxy groups enhancing activity. | [7][13] |

Anti-inflammatory Effects: Modulating Inflammatory Pathways

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Certain derivatives of acetophenone have demonstrated promising anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways.

Mechanism of Action

The anti-inflammatory effects of these compounds can be attributed to their ability to inhibit enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are involved in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[14] Some derivatives have also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[15][16]

Noteworthy Anti-inflammatory Derivatives

Derivatives such as 3,5-diprenyl-4-hydroxyacetophenone have been shown to significantly reduce ear edema in animal models and inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophages.[16] Another example is 2,4'-dihydroxybenzophenone, which has been shown to alleviate LPS-induced systemic inflammation.[15]

In Vitro Anti-inflammatory Activity:

| Compound | Target | IC50 Value/Inhibition | Reference |

| Pivalate-based Michael product (MAK01) | COX-1 | 314 µg/mL | [14] |

| Pivalate-based Michael product (MAK01) | COX-2 | 130 µg/mL | [14] |

| Pivalate-based Michael product (MAK01) | 5-LOX | 105 µg/mL | [14] |

| 3,5-diprenyl-4-hydroxyacetophenone | NO Production | 38.96% inhibition at 91.78 µM | [16] |

| 3,5-diprenyl-4-hydroxyacetophenone | TNF-α Production | 59.14% inhibition at 91.78 µM | [16] |

Cytotoxic Activity: Potential in Cancer Therapy

A growing body of evidence suggests that certain derivatives of this compound possess significant cytotoxic activity against various cancer cell lines, making them promising candidates for the development of new anticancer agents.[17][18]

Mechanism of Action

The cytotoxic effects of these compounds are often mediated through the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest.[19] For example, some chalcone derivatives have been shown to depolarize the mitochondrial membrane and activate caspases, which are key events in the apoptotic cascade.[19]

Promising Anticancer Derivatives

Chalcones derived from acetophenones have shown significant inhibitory effects against breast cancer cell lines such as MCF-7, ZR-75-1, and MDA-MB-231.[18] The presence of a prenyl group on the A-ring and methoxy and hydroxyl substituents on the B-ring of chalcones appears to be crucial for their cytotoxicity.[18]

Cytotoxicity Against Human Cancer Cell Lines:

| Derivative | Cell Line | IC50 Value | Reference |

| Chalcone derivative 5 | AGS (gastric adenocarcinoma) | < 1.0 µg/mL | [19] |

| Chalcone derivative 7 | HL-60 (leukemia) | < 1.57 µg/mL | [19] |

| Chalcone 12 | MCF-7 (breast cancer) | 4.19 ± 1.04 µM | [18] |

| Chalcone 13 | MCF-7 (breast cancer) | 3.30 ± 0.92 µM | [18] |

| β-lapachone oxime 5 | HL-60 (leukemia) | 3.84 µM | [20] |

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments discussed in this guide.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated overnight. The culture is then diluted to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Preparation of Compound Dilutions: A series of twofold dilutions of the test compound (e.g., a this compound derivative) is prepared in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

DPPH Radical Scavenging Assay

This assay measures the antioxidant activity of a compound.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared and kept in the dark.

-

Preparation of Test Samples: The test compound is dissolved in a suitable solvent to prepare a series of concentrations. A known antioxidant, such as ascorbic acid, is used as a positive control.

-

Reaction: The test sample is mixed with the DPPH solution in a 96-well plate or cuvettes. A blank containing only the solvent and DPPH is also prepared.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

MTT Assay for Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a few hours.

-

Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[18]

Conclusion and Future Directions

This compound, while modest in its own biological activity, serves as an invaluable scaffold for the synthesis of a vast array of derivatives with significant therapeutic potential. The research synthesized in this guide clearly demonstrates that by employing strategic chemical modifications, it is possible to generate compounds with potent and specific antimicrobial, antifungal, antioxidant, anti-inflammatory, and cytotoxic properties.

The future of research in this area lies in:

-

Rational Drug Design: Utilizing computational modeling and a deeper understanding of structure-activity relationships to design and synthesize novel derivatives with enhanced potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

-

In Vivo Studies: Translating the promising in vitro findings into preclinical and clinical studies to evaluate the efficacy and safety of these compounds in animal models and eventually in humans.

This technical guide provides a solid foundation for these future endeavors. The versatility of the this compound core, combined with the wealth of synthetic possibilities, ensures that this class of compounds will remain a fertile ground for drug discovery and development for years to come.

References

- 1. This compound | C10H12O | CID 6985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2′,4′-二甲基苯乙酮 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2',4'-Dimethylacetophenone CAS#: 89-74-7 [m.chemicalbook.com]

- 4. rjptonline.org [rjptonline.org]

- 5. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iosrjournals.org [iosrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nveo.org [nveo.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Phytotoxic Effects of 2,4-Dimethylacetophenone

Introduction: Unveiling the Allelopathic Potential of a Natural Phenolic Compound

2,4-Dimethylacetophenone, an alkyl-phenylketone found in the essential oils of various plants, is emerging as a compound of significant interest in the field of allelopathy and natural herbicide development.[1][2] As a member of the acetophenone family of phenolic compounds, it participates in the complex chemical dialogues between plants.[3][4][5] These naturally occurring secondary metabolites are integral to plant defense mechanisms, often exhibiting phytotoxic properties that inhibit the growth of competing flora.[3][4][5] This guide offers a comprehensive technical overview of the phytotoxic effects of this compound, its proposed mechanisms of action, structure-activity relationships, and standardized protocols for its evaluation, tailored for researchers in plant science, agrochemistry, and drug development.

Chemical Profile: this compound

| Property | Value | Source |

| IUPAC Name | 1-(2,4-dimethylphenyl)ethan-1-one | [6] |

| CAS Number | 89-74-7 | [6][7][8][9][10] |

| Molecular Formula | C₁₀H₁₂O | [6][7][10] |

| Molecular Weight | 148.20 g/mol | [9] |

| Appearance | Colorless to pale yellow liquid | [6][9][10] |

| Odor | Sweet, floral, woody | [7][9][10] |

| Boiling Point | 117-118 °C at 18 mm Hg | [7][8][9] |

| Density | ~0.997 g/mL at 25 °C | [7][8][9] |

| Solubility | Insoluble in water; soluble in organic solvents | [9][10] |

Part 1: Observed Phytotoxic Effects of this compound

Recent studies have systematically evaluated the phytotoxic activity of this compound, demonstrating its potent inhibitory effects on key stages of plant development, particularly germination and seedling growth.

Inhibition of Germination and Seedling Growth

The primary phytotoxic manifestations of this compound are the inhibition of seed germination and the suppression of early seedling growth. Bioassays utilizing model plant species such as lettuce (Lactuca sativa) and onion (Allium cepa) have provided quantitative insights into its efficacy.[1][2]

-

On Lactuca sativa (Dicot): this compound has been shown to strongly delay germination and reduce the size of the hypocotyl.[1][2] It also inhibits radicle growth, particularly at concentrations of 0.5 mM and above.[1]

-

On Allium cepa (Monocot): The inhibitory effects on Allium cepa are more pronounced on total germination and radicle length compared to hypocotyl size.[1][2]

It is noteworthy that monocotyledonous plants are often more resistant to allelochemicals than dicotyledons; however, this compound demonstrates significant activity against both types.[1]

Dose-Response and Hormetic Effects

The phytotoxicity of this compound is concentration-dependent.[1][2] High concentrations consistently result in significant inhibition of germination and growth parameters. Interestingly, like many allelochemicals, it can exhibit hormetic effects, where low concentrations may stimulate certain growth parameters. For instance, at a concentration of 0.1 mM, it has been observed to stimulate hypocotyl length in Lactuca sativa under certain conditions.[1]

Influence of Substrate

The substrate used in bioassays significantly influences the observed phytotoxic effects. In laboratory settings, experiments conducted on paper substrates often show different results compared to those conducted in soil.[1] For Lactuca sativa, the inhibitory effects of this compound were generally greater in soil.[1] Conversely, for Allium cepa, while germination was more inhibited in soil, seedling growth was stimulated.[1] This highlights the complexity of allelopathic interactions in a natural environment, where factors like microbial degradation and soil particle adsorption can modulate the activity of the compound.[3]

Part 2: Structure-Activity Relationship and Mechanism of Action

The efficacy of this compound as a phytotoxic agent is intrinsically linked to its chemical structure. Understanding this relationship is key to elucidating its mechanism of action and for the rational design of new, nature-inspired herbicides.

The Importance of Methyl Group Substitution

Among structurally similar compounds like propiophenone and 4'-methylacetophenone, 2',4'-dimethylacetophenone consistently emerges as the most phytotoxic.[1][2] This suggests that the presence of two methyl groups on the aromatic ring enhances its biological activity.[1] The position and number of these substitutions are critical factors affecting the efficacy of acetophenone derivatives.[1][2][11] This is a crucial insight for the development of more potent herbicidal compounds.

Proposed Mechanisms of Phytotoxicity

While the precise molecular targets of this compound have not been fully elucidated, its action can be inferred from the known mechanisms of other phenolic allelochemicals.[3] These compounds are known to induce a multi-pronged attack on plant physiology.

-

Disruption of Photosynthesis and Respiration: Phenolic compounds can reduce chlorophyll content and inhibit photosynthetic rates.[3] They are also known to weaken oxygen absorption, thereby impairing cellular respiration.[3]

-

Enzyme Inhibition: A primary mode of action for many phytotoxins is the alteration of enzyme function.[3] Phenolic compounds can inhibit key enzymes such as ATPases, peroxidases, and phosphorylases, disrupting energy metabolism and cellular homeostasis.[3]

-

Hormonal Imbalance: Allelochemicals can interfere with the synthesis and signaling of plant hormones like indoleacetic acid and gibberellins, leading to abnormal growth and development.[3]

The following diagram illustrates the probable multi-target mechanism of action for phenolic phytotoxins like this compound.

Caption: Proposed multi-target phytotoxic mechanism of this compound.

Part 3: Experimental Protocols for Phytotoxicity Assessment

To ensure the generation of reliable and reproducible data, standardized bioassays are essential.[12][13] The following protocols are based on established methods for evaluating the phytotoxicity of allelochemicals.[13][14][15]

Seed Germination and Seedling Growth Bioassay

This bioassay is a fundamental method for determining the effect of a test compound on germination and early growth.[14] Lactuca sativa is an excellent model for such studies due to its rapid germination and sensitivity to chemical agents.[16][17]

Materials:

-

Certified seeds of Lactuca sativa (lettuce) or Allium cepa (onion)

-

This compound (analytical grade)

-

Sterile Petri dishes (9 cm diameter)

-

Sterile filter paper (e.g., Whatman No. 1)

-

Sterile distilled water

-

Solvent (e.g., acetone or ethanol, if necessary for dissolving the compound)

-

Incubator with controlled temperature and light

-

Ruler or digital calipers

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent if it is not readily soluble in water.

-

Perform serial dilutions with sterile distilled water to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0 mM).

-

Prepare a control solution containing only sterile distilled water and, if used, the same concentration of the solvent as in the test solutions.

-

-

Assay Setup:

-

Aseptically place two layers of sterile filter paper into each sterile Petri dish.

-

Moisten the filter paper with 5 mL of the respective test solution or control solution.

-

Place a predetermined number of seeds (e.g., 20-25) evenly spaced on the filter paper.

-

Seal each Petri dish with parafilm to prevent evaporation.

-

Prepare at least three to four replicates for each concentration and the control.

-

-

Incubation:

-

Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25 ± 1°C with a 12h/12h light/dark photoperiod).[12]

-

-

Data Collection:

-

After a set period (e.g., 72 hours or until germination ceases in the control group), count the number of germinated seeds. A seed is considered germinated when the radicle has emerged.

-

Measure the radicle length and hypocotyl/plumule length of each germinated seedling.

-

-

Calculations:

-

Germination Percentage (GP): (Number of germinated seeds / Total number of seeds) x 100

-

Inhibition Percentage: ((Control value - Treatment value) / Control value) x 100

-

Calculate the mean and standard deviation for all measured parameters.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) value where applicable.[2]

-

The following diagram outlines the general workflow for this bioassay.

Caption: General workflow for a phytotoxicity seed germination bioassay.

Conclusion and Future Directions

This compound has demonstrated significant phytotoxic properties, positioning it as a promising candidate for the development of natural herbicides.[1] Its activity is strongly influenced by its chemical structure, particularly the dimethyl substitution on the phenyl ring. While its precise molecular targets are yet to be identified, its mechanism likely involves a multifaceted disruption of essential physiological processes, characteristic of phenolic allelochemicals.

Future research should focus on:

-

Elucidating the specific molecular targets through transcriptomic and proteomic studies.

-

Investigating its efficacy on a broader range of weed and crop species to determine its selectivity.

-

Conducting field trials to assess its performance under agricultural conditions, considering its behavior in different soil types.

-

Synthesizing and testing analogues to further optimize its herbicidal activity based on the structure-activity relationship.

By continuing to explore the phytotoxic potential of compounds like this compound, the scientific community can pave the way for a new generation of effective and more environmentally benign weed management solutions.

References

- 1. Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phenolics and Plant Allelopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenolic Compounds in the Plant Development and Defense: An Overview [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. CAS 89-74-7: 2′,4′-Dimethylacetophenone | CymitQuimica [cymitquimica.com]

- 7. 2',4'-Dimethylacetophenone CAS#: 89-74-7 [m.chemicalbook.com]

- 8. 2',4'-Dimethylacetophenone | 89-74-7 [chemicalbook.com]

- 9. This compound | C10H12O | CID 6985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fdm-makers.com [fdm-makers.com]

- 13. researchgate.net [researchgate.net]

- 14. Seed germination: An alternative to animal model to teach bioassay principles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. zoology.ubc.ca [zoology.ubc.ca]

- 16. Toxic effects of environmental pollutants: Comparative investigation using Allium cepa L. and Lactuca sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Strategic Role of 2,4-Dimethylacetophenone in the Synthesis of Biologically Active Chalcones: A Technical Guide

Preamble: Beyond the Precursor – A Strategic Entry Point into Chalcone Diversity

In the vast landscape of medicinal chemistry, chalcones (1,3-diphenyl-2-propen-1-ones) represent a privileged scaffold, a foundational structure from which a multitude of biologically active molecules can be derived.[1][2] Their synthesis, most commonly achieved through the Claisen-Schmidt condensation, is a testament to the elegance and efficiency of classic organic reactions.[3] This guide moves beyond a generic overview to focus on a specific, strategically important precursor: 2,4-dimethylacetophenone. The deliberate choice of this ketone is not arbitrary; the methyl groups on the aromatic ring, seemingly simple substitutions, profoundly influence the electronic and steric properties of the resulting chalcones, thereby tuning their pharmacological profiles. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the rationale behind experimental choices, providing validated protocols, and exploring the therapeutic potential of the resulting chalcone derivatives.

I. The Claisen-Schmidt Condensation: A Mechanistic Perspective with this compound

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[4] The reaction proceeds via an aldol condensation followed by a dehydration step to furnish the characteristic α,β-unsaturated ketone of the chalcone framework.[4]

The Crucial Role of the Enolate

The reaction initiates with the deprotonation of the α-carbon of this compound by a base, typically hydroxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The subsequent aldol addition product readily undergoes dehydration to yield the chalcone.

Diagram 1: Generalized Claisen-Schmidt Condensation Mechanism

Caption: Base-catalyzed formation of a chalcone from this compound.

II. Experimental Protocol: Synthesis of a Representative Chalcone from this compound

The following is a detailed, step-by-step methodology for the synthesis of a chalcone derived from this compound. This protocol is adapted from a reliable procedure for a closely related analogue and is broadly applicable to a range of aromatic aldehydes.[5]

Materials and Reagents:

-

This compound

-

Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)

-

Ethanol (95%)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Hydrochloric Acid (HCl), dilute solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Thin Layer Chromatography (TLC) apparatus

Step-by-Step Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the chosen aromatic aldehyde in a suitable volume of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.

-

Reaction Initiation: Cool the flask in an ice bath. While stirring vigorously, slowly add a 10-40% aqueous solution of sodium hydroxide dropwise. The reaction is often exothermic, and maintaining a low temperature is crucial to prevent side reactions.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by TLC. The formation of a yellow precipitate is a common indicator of product formation.[6]

-

Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold water to remove any inorganic impurities.

-

Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure product.

Diagram 2: Experimental Workflow for Chalcone Synthesis

Caption: A systematic workflow for the synthesis and purification of chalcones.

III. Characterization of this compound-Derived Chalcones

Thorough characterization is essential to confirm the structure and purity of the synthesized chalcones. The following spectroscopic techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a chalcone is highly characteristic. The vinyl protons (H-α and H-β) of the α,β-unsaturated carbonyl system typically appear as doublets in the downfield region (δ 7.2–8.4 ppm). A large coupling constant (J ≈ 15–16 Hz) between these protons confirms the trans (E) configuration of the double bond.[2] The aromatic protons will appear as multiplets in their expected regions, and the methyl protons of the 2,4-dimethylphenyl group will be visible as singlets.

-